Potent Human ACC2 Inhibition (IC50 = 6 nM) Comparable to Advanced Clinical Candidates
2-(Carboxymethyl)-5-acetamidobenzoic acid inhibits human ACC2 with an IC50 of 6 nM [1]. This potency is comparable to several advanced ACC2 inhibitors such as Firsocostat (ND-630, IC50 = 6.1 nM) and ND-646 (IC50 = 4.1 nM) , and is 10-fold more potent than the widely used ACC inhibitor CP-640186 (IC50 = 61 nM) .
| Evidence Dimension | ACC2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 6 nM |
| Comparator Or Baseline | Firsocostat (ND-630): IC50 = 6.1 nM; ND-646: IC50 = 4.1 nM; CP-640186: IC50 = 61 nM |
| Quantified Difference | ~1x vs. Firsocostat; ~1.5x vs. ND-646; ~10x vs. CP-640186 |
| Conditions | Human ACC2 enzymatic assay using acetyl-CoA as substrate, preincubated for 10 mins prior to substrate addition |
Why This Matters
The compound's low nanomolar ACC2 inhibitory activity places it within the same potency tier as clinical-stage ACC inhibitors, making it a highly relevant chemical probe or lead scaffold for metabolic disease research.
- [1] BindingDB. BDBM50439638 (CHEMBL2419599). Acetyl-CoA carboxylase 2 (Human) inhibition data. BindingDB, 2015. View Source
